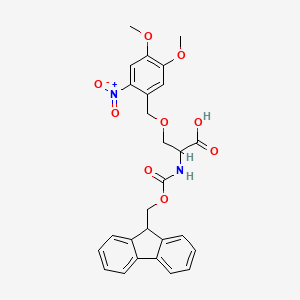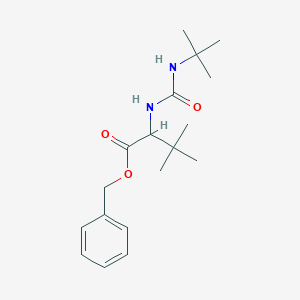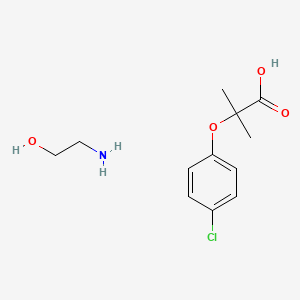
2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque est un dérivé d'acide aminé caractérisé par la présence d'un groupe amino, d'un groupe carboxyle et d'une chaîne latérale contenant un groupe hydroxy et sulfooxy lié à un cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque implique généralement l'incorporation d'une partie hydroxyphényle dans un squelette d'acide aminé. Une méthode courante implique la réaction du 3-hydroxy-4-sulfooxybenzaldéhyde avec un dérivé d'acide aminé approprié dans des conditions contrôlées pour former le produit souhaité .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des processus de synthèse en plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, afin de garantir la pureté et le rendement du produit final. Ces méthodes utilisent souvent des techniques avancées telles que la chromatographie et la cristallisation pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le groupe sulfooxy peut être réduit en groupe hydroxyle.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs tels que les halogènes ou les agents nitrants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
L'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque a une large gamme d'applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans l'étude des mécanismes réactionnels.
Biologie : Ce composé est utilisé dans l'étude des interactions enzyme-substrat et des relations structure-fonction des protéines.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes hydroxy et sulfooxy jouent un rôle crucial dans ces interactions en formant des liaisons hydrogène et des interactions électrostatiques avec les molécules cibles. Ces interactions peuvent moduler l'activité des protéines cibles et influencer diverses voies biochimiques .
Composés similaires :
Acide 3-amino-3-(4-hydroxyphényl)propanoïque : Structure similaire mais sans le groupe sulfooxy.
Acide 2-amino-3-hydroxy-3-phosphonooxy-propanoïque : Contient un groupe phosphonooxy au lieu d'un groupe sulfooxy.
Unicité : La présence du groupe sulfooxy dans l'acide 2-amino-3-(3-hydroxy-4-sulfooxyphényl)propanoïque le distingue des autres composés similaires. Ce groupe fonctionnel confère des propriétés chimiques uniques, telles qu'une solubilité et une réactivité accrues, ce qui le rend particulièrement précieux dans des applications spécifiques .
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfooxy groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but lacks the sulfooxy group.
2-Amino-3-hydroxy-3-phosphonooxy-propanoic acid: Contains a phosphonooxy group instead of a sulfooxy group.
Uniqueness: The presence of the sulfooxy group in 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly valuable in specific applications .
Propriétés
Formule moléculaire |
C9H11NO7S |
|---|---|
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16) |
Clé InChI |
KKZVNIAHQBJWCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)








![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
